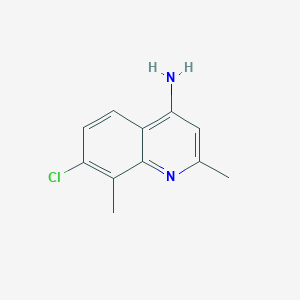
3-Isopropoxypyrrolidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropoxypyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxypyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
3-Isopropoxypyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
科学研究应用
3-Isopropoxypyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 3-Isopropoxypyrrolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, which lacks the isopropoxy group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
N-Isopropylpyrrolidine: Similar to 3-Isopropoxypyrrolidine but with an isopropyl group instead of an isopropoxy group.
Uniqueness
3-Isopropoxypyrrolidine dihydrochloride is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C7H17Cl2NO |
|---|---|
分子量 |
202.12 g/mol |
IUPAC 名称 |
3-propan-2-yloxypyrrolidine;dihydrochloride |
InChI |
InChI=1S/C7H15NO.2ClH/c1-6(2)9-7-3-4-8-5-7;;/h6-8H,3-5H2,1-2H3;2*1H |
InChI 键 |
XXYYKJACQGTHND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1CCNC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


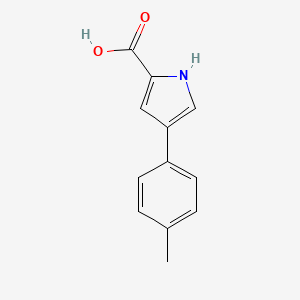

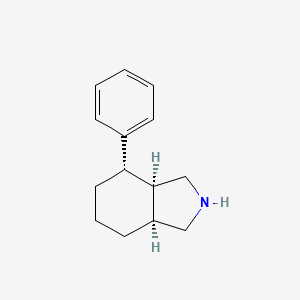
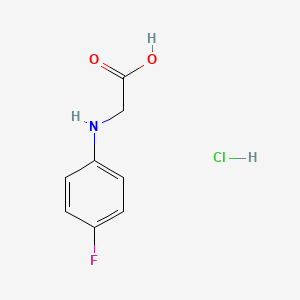
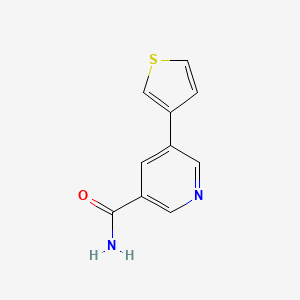
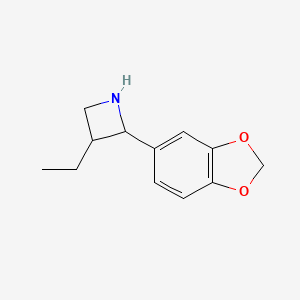

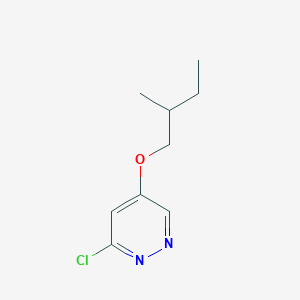
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)

![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
